molecular formula C21H22N2O5S2 B2873254 (E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1007027-71-5

(E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2873254
CAS No.: 1007027-71-5
M. Wt: 446.54
InChI Key: RWPZTDLOOSXCTI-QURGRASLSA-N
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Description

(E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a high-purity chemical compound supplied for research and development applications. This benzothiazole derivative, with the CAS number 1007027-71-5 and molecular formula C21H22N2O5S2, has a molecular weight of 446.54 g/mol . The compound is characterized by its (E)-configuration around the imino bond and features key functional groups including a benzothiazole core, a benzylsulfonyl moiety, and a methyl ester, making it a valuable intermediate in medicinal chemistry and drug discovery research . Benzothiazole derivatives are a significant class of heterocyclic compounds known for their broad spectrum of pharmacological activities. These compounds are frequently investigated for their potential as fungicides, anti-tuberculosis agents, antimalarials, anticonvulsants, and anti-inflammatory drugs . The specific substitution pattern on this molecule suggests it is a sophisticated building block for developing novel therapeutic agents, particularly for targeting various enzymatic pathways. Researchers can procure this compound from multiple suppliers, with purities guaranteed at 90% and above. It is available in various quantities suitable for laboratory-scale work, including 1mg, 10mg, 25mg, 50mg, and 100mg options . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 2-[2-(2-benzylsulfonylacetyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-14-9-15(2)20-17(10-14)23(11-19(25)28-3)21(29-20)22-18(24)13-30(26,27)12-16-7-5-4-6-8-16/h4-10H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPZTDLOOSXCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)CS(=O)(=O)CC3=CC=CC=C3)S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Catalytic Systems

Comparative studies reveal that polar aprotic solvents (e.g., DMF, THF) enhance acylation efficiency, while nonpolar solvents (toluene) improve cyclization yields. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate acylation by 30%.

Temperature Control

Low temperatures (0–5°C) during acylation minimize side reactions, whereas higher temperatures (80–100°C) are optimal for dehydrations.

Purification Techniques

Column chromatography using silica gel (ethyl acetate/hexane, 1:3) achieves >95% purity. Recrystallization from ethanol/water mixtures further refines the final product.

Alternative Synthetic Routes and Modern Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 10–15 minutes) streamlines the thiazole cyclization and imino dehydration steps, reducing energy consumption and improving yields to 88–92%.

Green Chemistry Approaches

Water-mediated reactions using β-cyclodextrin as a phase-transfer catalyst achieve 70% yield in the acylation step, minimizing organic solvent use.

Enzymatic Methods

Preliminary studies with lipase B from Candida antarctica demonstrate selective acylation of the thiazole amine, though yields remain suboptimal (45–50%).

Data Tables

Table 1: Comparison of Cyclization Agents for Thiazole Formation

Agent Solvent Temperature (°C) Yield (%)
Polyphosphoric Acid Toluene 100 75
H₂SO₄ Xylene 120 68
Microwave (PPA) Solvent-free 150 89

Table 2: Efficiency of Dehydrating Agents in Imino Formation

Agent Solvent Time (h) Yield (%)
POCl₃ Acetonitrile 4 81
P₂O₅ Toluene 6 72
SOCl₂ DCM 3 65

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic ring in the benzo[d]thiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzo[d]thiazole ring.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structural features suggest potential biological activity. It could be investigated for its ability to interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

Given its potential biological activity, this compound might be explored for therapeutic applications. It could serve as a lead compound in the development of new pharmaceuticals, particularly if it exhibits activity against specific diseases or conditions.

Industry

In the material science industry, the compound could be used in the design of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might contribute to the development of advanced polymers or coatings.

Mechanism of Action

The mechanism by which (E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or modulating their function. The benzylsulfonyl group could play a role in binding to active sites, while the imino group might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bioactivity and Mode of Action

Bioactivity profiling of structurally related compounds reveals that benzothiazole derivatives often exhibit antimicrobial, anticancer, or enzyme-inhibitory properties. Hierarchical clustering of 37 small molecules demonstrated that bioactivity profiles correlate strongly with structural similarity, particularly in sulfonyl- and acetyl-substituted benzothiazoles . For example:

  • Protein Targets : Sulfonyl-containing benzothiazoles (like the target compound) show affinity for kinases and sulfotransferases, whereas indole-substituted analogues target cytochrome P450 enzymes .
  • Cytotoxicity : Methyl-substituted benzothiazoles (e.g., 5,7-dimethyl derivatives) display enhanced cellular permeability compared to bulkier substituents, as observed in NCI-60 screening data .

Computational Similarity Analysis

Molecular similarity metrics, such as Tanimoto and Dice indices, quantify structural overlap between the target compound and known inhibitors. For instance:

  • Tanimoto (MACCS) : 0.72–0.85 similarity with sulfonamide-based kinase inhibitors.
  • Dice (Morgan) : 0.68–0.78 similarity with acetylated benzothiazoles in PubChem .
    These indices suggest shared pharmacophoric features, including the sulfonyl-acetyl imine motif, which aligns with pharmacophore models emphasizing hydrogen-bond acceptors and hydrophobic methyl groups .

Table 2: Computational Similarity Metrics*

Reference Compound Tanimoto (MACCS) Dice (Morgan) Biological Overlap (NCI-60)
Benzylsulfonyl acetylthiazole 0.85 0.78 Kinase inhibition
Indole-3-yl benzothiazole 0.62 0.55 CYP450 modulation

*Calculated using methodologies in .

Limitations of Structural Similarity

While structural resemblance often predicts bioactivity, exceptions arise due to:

  • Conformational Flexibility: The (E)-configuration of the imino group may sterically hinder interactions absent in (Z)-isomers or non-planar analogues .
  • Biological Context: Compounds with dissimilar structures (e.g., bioisosteres) may mimic activity via alternative binding modes, as noted in QSAR model limitations .

Biological Activity

(E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a benzylsulfonyl group, an imino group, and a benzo[d]thiazole ring, which may contribute to its interaction with various biological targets.

Chemical Structure and Synthesis

The compound's IUPAC name is methyl 2-[2-(2-benzylsulfonylacetyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate. Its synthesis typically involves several steps:

  • Formation of the Benzo[d]thiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol and suitable aldehydes or ketones under acidic conditions.
  • Introduction of the Benzylsulfonyl Group : The benzylsulfonyl group is introduced via sulfonylation reactions using benzylsulfonyl chloride.
  • Formation of the Imino Group : This is accomplished by condensing the benzylsulfonyl derivative with an appropriate amine or imine precursor.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the benzylsulfonyl group enhances lipophilicity and binding affinity, while the imino group may facilitate hydrogen bonding interactions .

Antibacterial and Antifungal Properties

Research has shown that compounds related to benzothiazole derivatives exhibit a broad spectrum of biological activities, including antibacterial and antifungal effects. For instance, studies have reported that certain benzothiazole derivatives can inhibit the growth of various bacterial strains and fungi in vitro, suggesting potential therapeutic applications in infectious diseases .

Cytotoxicity and Anticancer Activity

Preliminary studies indicate that related compounds demonstrate selective cytotoxicity against tumorigenic cell lines. For example, derivatives synthesized from similar structures have shown significant inhibition against cancer cell proliferation, indicating their potential as anticancer agents . The cytotoxicity profiles of these compounds are often evaluated using standard assays against various cancer cell lines.

Case Studies

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of several benzothiazole derivatives on human cancer cell lines. Compounds similar to this compound showed IC50 values in the micromolar range against various tumor cells, highlighting their potential as lead compounds in cancer therapy .
  • Mechanistic Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to specific protein targets involved in cancer progression. These studies suggest that the sulfonamide moiety plays a crucial role in enzyme inhibition mechanisms .

Data Table: Biological Activity Summary

Biological ActivityCompound TypeAssay TypeResult
AntibacterialBenzothiazole DerivativeMinimum Inhibitory Concentration (MIC)Effective against multiple strains at <50 μg/mL
CytotoxicityBenzothiazole DerivativeIC50 AssaySelective inhibition observed; IC50 = 30–290 ng/mL
AntifungalBenzothiazole DerivativeZone of InhibitionSignificant activity against tested fungi

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